1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole
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Overview
Description
1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a carbamoyl group, a hydroxy group, and a pentafluoroethyl group
Preparation Methods
The synthesis of 1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylhydrazine and pentafluoroethyl ketone.
Condensation Reaction: The phenylhydrazine reacts with the pentafluoroethyl ketone in the presence of a suitable catalyst to form the pyrazole ring.
Functional Group Introduction: The carbamoyl and hydroxy groups are introduced through subsequent reactions, often involving reagents like isocyanates and hydroxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol, dichloromethane, and water. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development for various therapeutic areas.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.
Comparison with Similar Compounds
1-Carbamoyl-4,5-dihydro-5-hydroxy-5-pentafluoroethyl-3-(phenyl)pyrazole can be compared with other pyrazole derivatives, such as:
3-Methyl-1-phenyl-1H-pyrazol-5-ol: This compound has a similar pyrazole core but differs in the substituents, leading to different chemical and biological properties.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: The presence of a trifluoromethyl group instead of a pentafluoroethyl group results in variations in reactivity and applications.
1-Carbamoyl-3-(phenyl)-5-hydroxy-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10F5N3O2 |
---|---|
Molecular Weight |
323.22 g/mol |
IUPAC Name |
5-hydroxy-5-(1,1,2,2,2-pentafluoroethyl)-3-phenyl-4H-pyrazole-1-carboxamide |
InChI |
InChI=1S/C12H10F5N3O2/c13-11(14,12(15,16)17)10(22)6-8(19-20(10)9(18)21)7-4-2-1-3-5-7/h1-5,22H,6H2,(H2,18,21) |
InChI Key |
PNTYFLGTLUUQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(C(F)(F)F)(F)F)O)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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